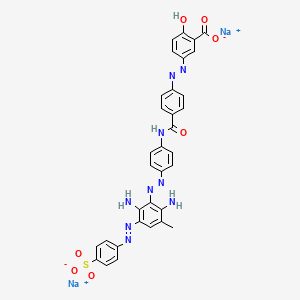
(4S)-4-Acetamido-6-methylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Acetamido-6-methylheptanoic acid is an organic compound with the molecular formula C10H19NO3 It is a derivative of heptanoic acid, characterized by the presence of an acetamido group at the fourth carbon and a methyl group at the sixth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-Acetamido-6-methylheptanoic acid typically involves the acylation of an appropriate amino acid precursor. One common method includes the reaction of (4S)-4-amino-6-methylheptanoic acid with acetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: (4S)-4-Acetamido-6-methylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
(4S)-4-Acetamido-6-methylheptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4S)-4-Acetamido-6-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cellular pathways, modulating various biological processes.
Comparaison Avec Des Composés Similaires
(4S)-4-Amino-6-methylheptanoic acid: A precursor in the synthesis of (4S)-4-Acetamido-6-methylheptanoic acid.
Heptanoic acid: A simpler analog without the acetamido and methyl groups.
N-Acetyl-L-leucine: Another compound with an acetamido group, but with a different carbon backbone.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the acetamido and methyl groups allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
66182-00-1 |
|---|---|
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
(4S)-4-acetamido-6-methylheptanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-7(2)6-9(11-8(3)12)4-5-10(13)14/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1 |
Clé InChI |
QIYZBZLCCSGEJX-VIFPVBQESA-N |
SMILES isomérique |
CC(C)C[C@H](CCC(=O)O)NC(=O)C |
SMILES canonique |
CC(C)CC(CCC(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)







![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)


![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
